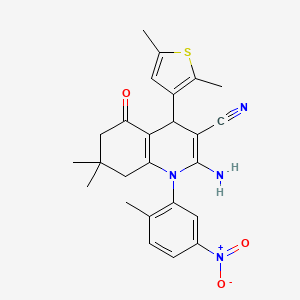

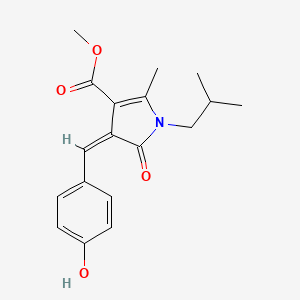

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-アミノ-4-(2,5-ジメチルチオフェン-3-イル)-7,7-ジメチル-1-(2-メチル-5-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、ヘキサヒドロキノリン類に属する複雑な有機化合物です。

製法

合成経路と反応条件

2-アミノ-4-(2,5-ジメチルチオフェン-3-イル)-7,7-ジメチル-1-(2-メチル-5-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの合成は、通常、複数段階のプロセスで行われます。一般的な方法には、次の手順が含まれます。

縮合反応: 最初のステップでは、適切なアルデヒドとβ-ケトエステルを、ピペリジンなどの触媒の存在下で縮合させて中間体を生成します。

環化: 中間体は、酢酸アンモニウムなどのアミンと環化してヘキサヒドロキノリンコアを形成します。

置換: チオフェン基とニトロフェニル基は、通常、チオフェン-2-カルバルデヒドや2-メチル-5-ニトロベンズアルデヒドなどの試薬を使用して、置換反応によって導入されます。

最終的な修飾: 最終生成物は、アミノ化やシアノ化などの適切な反応によってアミノ基とニトリル基を導入した後、得られます。

工業生産方法

この化合物の工業生産では、同様の合成経路が用いられる場合がありますが、大規模生産用に最適化されています。これには、高い収率と純度を確保するための連続フローリアクター、自動合成システム、および高度な精製技術の使用が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method includes the following steps:

Condensation Reaction: The initial step involves the condensation of an appropriate aldehyde with a β-ketoester in the presence of a catalyst such as piperidine to form an intermediate.

Cyclization: The intermediate undergoes cyclization with an amine, such as ammonium acetate, to form the hexahydroquinoline core.

Substitution: The thiophene and nitrophenyl groups are introduced through substitution reactions, often using reagents like thiophene-2-carboxaldehyde and 2-methyl-5-nitrobenzaldehyde.

Final Modifications: The final product is obtained after introducing the amino and nitrile groups through appropriate reactions, such as amination and cyanation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

化学反応の分析

反応の種類

2-アミノ-4-(2,5-ジメチルチオフェン-3-イル)-7,7-ジメチル-1-(2-メチル-5-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、以下を含む様々な化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: この化合物は、置換基と反応条件に応じて、求核置換反応または求電子置換反応に参加できます。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 触媒の存在下でのハロゲン化試薬または有機金属化合物。

生成される主な生成物

酸化: 酸化された置換基を有するキノリン誘導体の形成。

還元: 還元されたキノリン誘導体の形成。

置換: 様々な官能基を有する置換キノリン誘導体の形成。

科学研究への応用

化学

化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応経路の探索や新しい合成方法の開発が可能になります。

生物学

生物学研究では、この化合物は、抗菌性、抗ウイルス性、抗がん性などの潜在的な生物活性について研究されています。生物学的標的との相互作用は非常に興味深いものです。

医学

医学では、この化合物は、潜在的な治療的用途について調査されています。特定の分子標的に相互作用する能力は、特に感染症や癌の治療における薬剤開発の候補となっています。

産業

産業分野では、この化合物は、ポリマーやコーティングなどの高度な材料の開発に使用されています。そのユニークな化学的特性は、これらの材料の性能と耐久性に貢献しています。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of significant interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

作用機序

2-アミノ-4-(2,5-ジメチルチオフェン-3-イル)-7,7-ジメチル-1-(2-メチル-5-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的の活性を調節することができ、様々な生物学的効果をもたらします。例えば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん効果をもたらす可能性があります。

類似化合物との比較

類似化合物

- 2-アミノ-4-(2,5-ジメチルチオフェン-3-イル)-7,7-ジメチル-1-(2-メチルフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリル

- 2-アミノ-4-(2,5-ジメチルチオフェン-3-イル)-7,7-ジメチル-1-(2-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリル

独自性

2-アミノ-4-(2,5-ジメチルチオフェン-3-イル)-7,7-ジメチル-1-(2-メチル-5-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの独自性は、その置換基の特定の組み合わせにあり、これは独特の化学的および生物学的特性をもたらします。

特性

CAS番号 |

441783-41-1 |

|---|---|

分子式 |

C25H26N4O3S |

分子量 |

462.6 g/mol |

IUPAC名 |

2-amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C25H26N4O3S/c1-13-6-7-16(29(31)32)9-19(13)28-20-10-25(4,5)11-21(30)23(20)22(18(12-26)24(28)27)17-8-14(2)33-15(17)3/h6-9,22H,10-11,27H2,1-5H3 |

InChIキー |

SCSMOFICDKFUGE-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)C)C(=O)CC(C3)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11641350.png)

![propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11641353.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11641356.png)

![6-benzyl-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11641383.png)

![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641390.png)

![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641395.png)

![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641400.png)

![Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11641424.png)

![5-(4-Butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641427.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641438.png)